molecular formula C21H26ClN5O2 B2839274 9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione CAS No. 876151-50-7

9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione

Cat. No. B2839274
CAS RN: 876151-50-7
M. Wt: 415.92
InChI Key: HUANJADLWJYQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C21H26ClN5O2 and its molecular weight is 415.92. The purity is usually 95%.
BenchChem offers high-quality 9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione”, also known as “9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione”.

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Its structural similarity to purine allows it to effectively bind to biological targets, disrupting the signals that stimulate the growth of malignant cells .

Antibacterial Applications

The compound exhibits significant antibacterial properties, making it a candidate for developing new antibiotics. Its unique structure allows it to interact with bacterial enzymes, inhibiting their function and preventing bacterial growth .

Anti-inflammatory Agents

Research has indicated that this compound can be used as an anti-inflammatory agent. It can modulate the body’s inflammatory response by interacting with specific pathways involved in inflammation, potentially leading to new treatments for inflammatory diseases .

Neuroprotective Effects

Studies have suggested that this compound may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and other neurotoxic factors, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antiviral Research

The compound’s ability to inhibit viral replication has been explored in antiviral research. Its interaction with viral enzymes can prevent the virus from replicating, offering potential for developing new antiviral drugs .

Cardiovascular Research

In cardiovascular research, this compound has been studied for its potential to protect the heart and blood vessels. It can modulate pathways involved in cardiovascular health, potentially leading to new treatments for heart disease and related conditions .

Antioxidant Properties

The compound has demonstrated antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This makes it a valuable candidate for developing treatments aimed at reducing oxidative damage in various diseases .

Drug Delivery Systems

Due to its unique chemical properties, this compound can be used in drug delivery systems. It can be engineered to deliver drugs more effectively to specific targets within the body, enhancing the efficacy and reducing the side effects of treatments .

properties

IUPAC Name

9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O2/c1-4-5-6-11-25-19(28)17-18(24(3)21(25)29)23-20-26(12-14(2)13-27(17)20)16-9-7-15(22)8-10-16/h7-10,14H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUANJADLWJYQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)Cl)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione

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